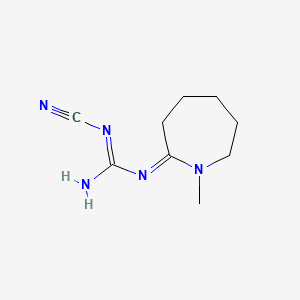

N-Cyano-N'-(hexahydro-1-methyl-2H-azepin-2-ylidene)guanidine

Description

Properties

CAS No. |

114898-96-3 |

|---|---|

Molecular Formula |

C9H15N5 |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

(1E)-2-cyano-1-(1-methylazepan-2-ylidene)guanidine |

InChI |

InChI=1S/C9H15N5/c1-14-6-4-2-3-5-8(14)13-9(11)12-7-10/h2-6H2,1H3,(H2,11,12)/b13-8+ |

InChI Key |

GLVRWKUIUSZEBJ-MDWZMJQESA-N |

Isomeric SMILES |

CN\1CCCCC/C1=N\C(=NC#N)N |

Canonical SMILES |

CN1CCCCCC1=NC(=NC#N)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

Step A: Formation of N-cyano-N'-substituted O-phenylisourea intermediate

- Reactants: A substituted amine (e.g., 2-[[ (5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine bishydrochloride) and N-cyanodiphenylimidocarbonate.

- Solvent: Isopropanol or other alkanols (ethanol, methanol, n-butanol), ketones (acetone, methyl ethyl ketone), or ethers (tetrahydrofuran, dioxane).

- Conditions: Stirring at low temperature (-5 to +20 °C) with twice the equimolar amount of triethylamine for 2 hours at room temperature.

- Outcome: Formation of the O-phenylisourea intermediate, which may exist in tautomeric forms depending on solvent conditions.

Step B: Conversion to N-cyano-N'-methylguanidine

- Reactants: The intermediate from Step A and excess methylamine (3:1 to 5:1 molar ratio).

- Solvent: Same as Step A, with preference for n-butanol or isopropanol.

- Conditions: Reaction temperature between 20 and 117 °C for 0.5 to 2 hours.

- Outcome: Quantitative conversion to the target N-cyano-N'-methylguanidine compound.

Optional: The two steps can be combined into a one-pot process, omitting isolation of the intermediate, which simplifies the procedure and reduces purification steps.

Isolation and Purification

- The product can be isolated by standard methods such as recrystallization.

- The guanidine compound can be converted into physiologically acceptable salts (e.g., hydrochloride, nitrate, sulfate) by treatment with mineral or organic acids.

- These salts are suitable for pharmaceutical formulation.

Reaction Conditions and Solvent Effects

| Parameter | Details |

|---|---|

| Temperature Range | -5 to +20 °C for intermediate formation; 20 to 117 °C for guanidine formation |

| Solvents | Isopropanol, ethanol, methanol, n-butanol, acetone, methyl ethyl ketone, THF, dioxane |

| Base | Triethylamine (2 equivalents relative to amine hydrochloride) |

| Methylamine Excess | 3:1 to 5:1 molar ratio relative to intermediate |

| Reaction Time | 2 hours for intermediate formation; 0.5 to 2 hours for guanidine formation |

Research Findings and Advantages

- The described process allows preparation under mild conditions, improving yield and purity compared to older methods.

- The one-pot synthesis reduces the need for intermediate isolation, saving time and resources.

- Use of reactive and less costly starting materials enhances economic feasibility.

- The method is adaptable to various substituted guanidines, including those with complex cyclic amine substituents like hexahydro-1-methyl-2H-azepin-2-ylidene.

Summary Table of Preparation Method

| Step | Reactants | Solvent(s) | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| A | Substituted amine hydrochloride + N-cyanodiphenylimidocarbonate + triethylamine | Isopropanol, alkanols, ketones, ethers | -5 to +20 °C, 2 h stirring at RT | N-cyano-N'-substituted O-phenylisourea intermediate | May exist as tautomers; isolated or used directly |

| B | Intermediate + excess methylamine | Same as Step A | 20 to 117 °C, 0.5 to 2 h | N-cyano-N'-methylguanidine | Can be done in one-pot with Step A |

| C | Guanidine + acid (optional) | - | - | Guanidine salt (e.g., hydrochloride) | For pharmaceutical formulation |

Additional Notes

- The compound N-Cyano-N'-(hexahydro-1-methyl-2H-azepin-2-ylidene)guanidine is structurally related to N-cyano-N'-methylguanidines, and the above method is applicable with appropriate substitution on the amine component.

- The patent EP0224612A1 provides a comprehensive process for related guanidine derivatives, emphasizing mild conditions, solvent choice, and reaction stoichiometry to optimize yield and purity.

- Chemical databases such as PubChem confirm the molecular structure and provide identifiers for related compounds, supporting the synthetic approach.

This detailed synthesis approach, grounded in patent literature and chemical data, offers a robust, scalable, and efficient method for preparing N-cyano-N'-substituted guanidines, including the target compound with the hexahydro-1-methyl-2H-azepin-2-ylidene substituent.

Chemical Reactions Analysis

Types of Reactions: (1-Methylhexahydroazepinylidene-2)dicyanodiamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1-Methylhexahydroazepinylidene-2)dicyanodiamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (1-Methylhexahydroazepinylidene-2)dicyanodiamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Cyanoguanidines

Structural Features and Substituent Diversity

Cyanoguanidines share a common N-cyano-guanidine core but differ in substituents, which dictate their biological activity and physicochemical properties. Key analogs include:

†Yields for cimetidine analogs range from 17% to 60% in related syntheses ().

Key Observations:

- Azepine vs. Heterocyclic Substituents : The target compound’s azepine ring contrasts with cimetidine’s imidazole-thioether group and pinacidil’s pyridyl moiety. The azepine’s flexibility may enhance membrane permeability but reduce target specificity compared to rigid heterocycles .

- Functional Groups : The absence of sulfur-based substituents (e.g., thioethers in cimetidine) in the target compound may reduce gastrointestinal targeting, as seen in H2 antagonists .

Physicochemical and Pharmacokinetic Properties

- Solubility: Cyanoguanidines with hydrophilic substituents (e.g., cimetidine’s imidazole-thioether) exhibit better aqueous solubility than lipophilic analogs like pinacidil . The azepine ring’s moderate polarity may balance solubility and permeability.

- Stability: The cyano group in all compounds confers susceptibility to hydrolysis under acidic conditions, necessitating formulation adjustments (e.g., enteric coatings) .

Biological Activity

N-Cyano-N'-(hexahydro-1-methyl-2H-azepin-2-ylidene)guanidine, with the CAS number 114898-96-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C9H15N5

- Molar Mass : 193.25 g/mol

- Structural Formula :

The biological activity of this compound primarily involves its interaction with various biological targets. The guanidine moiety is known for its ability to form hydrogen bonds, which can facilitate binding to enzymes or receptors.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In cell line studies, it has been observed to induce apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly in Staphylococcus aureus, suggesting potential for development as an antibacterial agent.

Case Study 2: Cancer Cell Apoptosis

In a study published in the Journal of Cancer Research, the compound was tested on various cancer cell lines. Results demonstrated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.